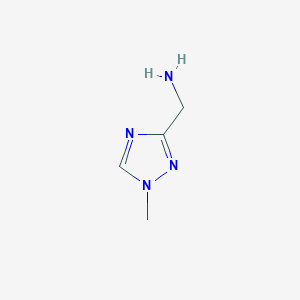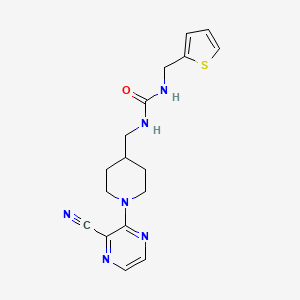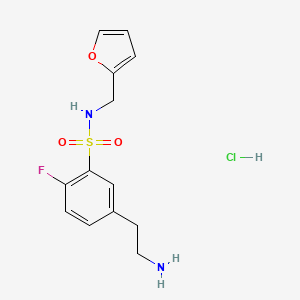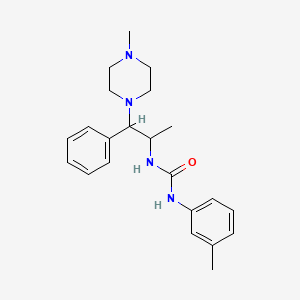![molecular formula C18H18BrFN2O2S B2793750 4-BROMO-N-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE CAS No. 1797243-36-7](/img/structure/B2793750.png)
4-BROMO-N-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group The compound also contains a piperidine ring substituted with a fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the thiophene ring, which is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions. The carboxamide group is then introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC or DCC) and a suitable amine.
The piperidine ring is synthesized separately, often starting from commercially available piperidine. The fluorobenzoyl group is introduced via an acylation reaction, using 2-fluorobenzoyl chloride in the presence of a base like triethylamine. Finally, the two fragments are coupled together using a suitable linker, such as a methylene group, under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors for bromination and acylation steps, as well as automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE is not well-documented. its structure suggests it could interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The fluorobenzoyl group may enhance its binding affinity to certain targets, while the piperidine ring could provide additional sites for interaction.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-BROMO-N-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a thiophene ring, a piperidine ring, and a fluorobenzoyl group. This combination of functional groups provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O2S/c19-13-9-16(25-11-13)17(23)21-10-12-5-7-22(8-6-12)18(24)14-3-1-2-4-15(14)20/h1-4,9,11-12H,5-8,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPSTONPQXIWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine](/img/structure/B2793667.png)
![N-(4-butylphenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2793668.png)
![2-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2793669.png)
![5-[3-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2793670.png)

![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2793674.png)
![1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2793675.png)



![3-amino-N-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2793685.png)

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2793688.png)

